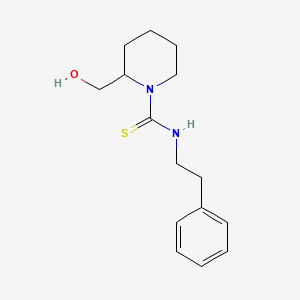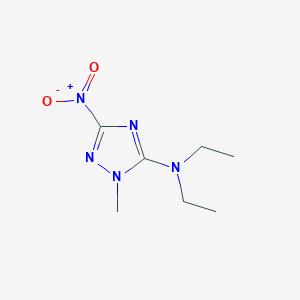![molecular formula C16H20Cl3NO3 B11085855 3-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B11085855.png)
3-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid: is a chemical compound with the empirical formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It belongs to the class of indole derivatives and features a unique structure with both aromatic and aliphatic moieties.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with 2,2,2-trichloroethylamine. The resulting intermediate undergoes further transformations to yield the target compound.
Reaction Conditions:: The specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (such as dichloromethane or ethanol) with a suitable acid catalyst. Isolation and purification steps follow to obtain the pure product.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the compound can undergo oxidation reactions.
Reduction: Reduction of the keto group may yield the corresponding alcohol.
Substitution: The chlorine atoms on the trichloroethyl group are potential sites for substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or nucleophiles.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction leads to alcohols.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique indole structure.
Pharmaceuticals: It serves as a precursor for drug development.
Biological Studies: Scientists explore its interactions with biological targets.
Anticancer Research: Some studies investigate its potential as an anticancer agent.
Fine Chemicals: Industries may use it in the synthesis of specialized chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar indole or carboxylic acid moieties may share some properties. Notable related compounds include:
2,2-Dimethylpropanoic acid: A simpler carboxylic acid .
4-[2,2,6-Trimethyl-7-oxabicyclo[4.1.0]hept-1-yl]-3-buten-2-one: A structurally related compound .
3-Hydroxy-2,2,4-trimethylpentyl propanoate: Another derivative .
Properties
Molecular Formula |
C16H20Cl3NO3 |
|---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
3-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-1-yl]propanoic acid |
InChI |
InChI=1S/C16H20Cl3NO3/c1-9-10(6-16(17,18)19)14-11(20(9)5-4-13(22)23)7-15(2,3)8-12(14)21/h4-8H2,1-3H3,(H,22,23) |
InChI Key |
DSKZRYRDERKMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CCC(=O)O)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate](/img/structure/B11085778.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11085782.png)

![Isopropyl 2-[(10-chloro-2-oxo-4,8-diphenyl-1,2,3,4,4A,5,6,7,7A,8-decahydrochromeno[3,2-I]quinazolin-11-YL)oxy]acetate](/img/structure/B11085798.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11085805.png)
![2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B11085806.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11085814.png)

![3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11085823.png)
![1-(2,4-Dimethylphenyl)-3-[3-({[(2,4-dimethylphenyl)carbamothioyl]amino}methyl)-3,5,5-trimethylcyclohexyl]thiourea](/img/structure/B11085826.png)
![(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085829.png)
![(2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide](/img/structure/B11085851.png)
![1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11085853.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11085859.png)
